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molecular formula C12H11BrFN7O5S B2562018 N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide CAS No. 1204669-70-4

N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide

Cat. No. B2562018
M. Wt: 464.23
InChI Key: WPFYQYPOBTVMOE-UHFFFAOYSA-N
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Patent
US09320732B2

Procedure details

To a 22 L flask containing 98:2 trifluoroacetic acid:water (8.9 L) was added tert-butyl({[2-({4-[4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]amino}sulfonyl)carbamate (1931 g, 3.42 mol) in portions over 10 minutes. The resulting mixture was stirred at room temperature for 1.5 h, the solvents removed in vacuo, and chased with dichloromethane (2 L). The resulting solid was treated a second time with fresh 98:2 trifluoroacetic acid:water (8.9 L), heated for 1 h at 40-50° C., the solvents removed in vacuo, and chased with dichloromethane (3×2 L). The resulting white solid was dried in a vacuum drying oven at 50° C. overnight. A total of 5409 g was processed in this manner (4990 g, quant. yield). LCMS for C12H12BrFN7O5S (M+H)+: m/z=463.9, 465.9. 1H NMR (400 MHz, DMSO-d6): δ 8.08 (dd, J=6.2, 2.5 Hz, 1H), 7.72 (m, 1H), 7.59 (t, J=8.7 Hz, 1H), 6.67 (t, J=5.9 Hz, 1H), 6.52 (t, J=6.0 Hz, 1H), 3.38 (dd, J=12.7, 6.3 Hz, 2H), 3.11 (dd, J=12.3, 6.3 Hz).

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][S:15]([NH:18][CH2:19][CH2:20][NH:21][C:22]1[C:26]([C:27]2[N:31]([C:32]3[CH:37]=[CH:36][C:35]([F:38])=[C:34]([Br:39])[CH:33]=3)[C:30](=[O:40])[O:29][N:28]=2)=[N:25][O:24][N:23]=1)(=[O:17])=[O:16])(C)(C)C>O>[Br:39][C:34]1[CH:33]=[C:32]([N:31]2[C:30](=[O:40])[O:29][N:28]=[C:27]2[C:26]2[C:22]([NH:21][CH2:20][CH2:19][NH:18][S:15]([NH2:14])(=[O:16])=[O:17])=[N:23][O:24][N:25]=2)[CH:37]=[CH:36][C:35]=1[F:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1931 g
Type
reactant
Smiles
C(C)(C)(C)OC(NS(=O)(=O)NCCNC1=NON=C1C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O)=O
Name
Quantity
8.9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting solid was treated a second time with fresh 98:2 trifluoroacetic acid
TEMPERATURE
Type
TEMPERATURE
Details
water (8.9 L), heated for 1 h at 40-50° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting white solid was dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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